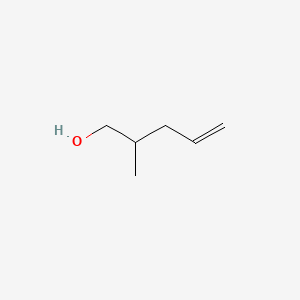

2-Methyl-4-penten-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylpent-4-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h3,6-7H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHUAOGQNZSMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336519 | |

| Record name | 2-Methyl-4-penten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5673-98-3 | |

| Record name | 2-Methyl-4-penten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 2 Methyl 4 Penten 1 Ol Within Unsaturated Alcohol Chemistry

2-Methyl-4-penten-1-ol, with the chemical formula C₆H₁₂O, is classified as an unsaturated primary alcohol. smolecule.com Its structure is characterized by a five-carbon chain containing a hydroxyl (-OH) group at one end (C1) and a carbon-carbon double bond at the other (between C4 and C5). A methyl group is substituted at the C2 position. This combination of functional groups—a primary alcohol, a terminal alkene, and a chiral center at C2—defines its chemical behavior and potential applications.

Unsaturated alcohols are a broad class of organic compounds that contain both a hydroxyl group and at least one carbon-carbon double or triple bond. chemicalbook.com The reactivity of these molecules is dictated by the interplay between these functional groups. The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, and it can participate in esterification and etherification reactions. The alkene group, meanwhile, allows for a wide range of addition reactions, such as hydrogenation, halogenation, and hydroboration, as well as more complex transition metal-catalyzed transformations. The specific location of the double bond relative to the alcohol in this compound makes it a homoallylic alcohol, a structural motif of considerable interest in synthesis.

Significance of Terminal Alkenol Structures in Synthetic Strategies

Terminal alkenes, also known as α-olefins, are regarded as ideal starting materials in organic synthesis. chemsrc.com Their value stems from their widespread availability and their capacity to be functionalized through a diverse array of chemical reactions. Terminal alkenes are stable in the presence of many common reagents like acids, bases, oxidants, and reductants, yet their double bond provides a reactive handle for chain extension and functional group interconversion. chemsrc.com

The presence of a terminal alkene within an alcohol structure, as seen in 2-Methyl-4-penten-1-ol, opens up numerous strategic possibilities for constructing complex molecules. This structure is a valuable precursor for creating cyclic compounds and for introducing new stereocenters. For instance, the terminal double bond can be engaged in tandem reactions, such as diboration followed by cross-coupling, to build sophisticated molecular architectures from a simple, non-functionalized starting material. chemsrc.com The development of catalytic enantioselective reactions involving terminal alkenes has further expanded their utility, allowing chemists to forge new pathways for synthesizing chiral compounds. chemsrc.com

Current Research Landscape and Emerging Directions for 2 Methyl 4 Penten 1 Ol

Development of Enantioselective and Diastereoselective Synthetic Routes

Achieving high levels of enantioselectivity and diastereoselectivity is crucial for the synthesis of specific stereoisomers of this compound, which can serve as valuable chiral building blocks. While direct stereoselective syntheses of this specific compound are not extensively detailed, analogous reactions and strategies for similar structures provide significant insights.

Research into the reactions of this compound has shown that controlling stereoselectivity can be challenging. For instance, in palladium-catalyzed reactions to produce 2,4-disubstituted tetrahydrofurans using this compound, the diastereoselectivity was generally low, with ratios around 1.5:1. acs.org This underscores the need for dedicated synthetic methods to control the stereochemical outcome from the outset.

Advanced catalytic systems have been developed for related compounds, demonstrating the potential for high stereocontrol. Nickel-catalyzed homoallylation of aldehydes with dienes, for example, can produce substituted pentenols with very high diastereoselectivity. orgsyn.org Similarly, Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) represents a powerful strategy for the synthesis of enantiomerically pure chiral alcohols. pnas.org

Enzymatic methods also offer a potent approach for obtaining enantiomerically pure compounds. Lipase-mediated kinetic resolution of racemic alcohols, such as the isomer 4-penten-2-ol, can yield specific enantiomers with high enantiomeric excess (>90% ee). capes.gov.br This chemoenzymatic approach is a promising route for the resolution of racemic this compound.

The importance of accessing enantiopure homoallylic alcohols is highlighted by their use as precursors in the synthesis of complex natural products. For example, (2R)-2-ethyl-4-penten-1-ol, a close analog of the target compound, has been used as a key chiral fragment in the high-yielding enantioselective synthesis of the macrolactam aglycon of Sch 38516, a compound with antifungal activity. nih.govresearchgate.net

| Method | Substrate/Reactants | Product | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | This compound and 4-bromobiphenyl | 2,4-disubstituted tetrahydrofuran | Low diastereoselectivity (1.5:1) | acs.org |

| Nickel-Catalyzed Homoallylation | Benzaldehyde (B42025) and isoprene (B109036) | 3-Methyl-1-phenyl-4-penten-1-ol | High anti-diastereoselectivity (30:1) | orgsyn.org |

| Enzymatic Resolution | Racemic 4-Penten-2-ol esters | (R)-4-Penten-2-ol | High enantiomeric excess (>90% ee) | |

| Asymmetric Precursor Synthesis | (2R)-2-Ethyl-4-penten-1-ol | Aglycon of Sch 38516 | High-yielding enantioselective total synthesis | nih.govresearchgate.net |

Chemo- and Regioselective Preparations of this compound

Chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of bond formation) are paramount in the synthesis of unsaturated alcohols like this compound. Synthetic routes must selectively create the desired isomer while preserving the double bond and hydroxyl group.

The selective transformation of related pentenols demonstrates effective regiocontrol. For instance, palladium-catalyzed reactions of 4-penten-1-ol (B13828) with aryl bromides show high regioselectivity (>20:1) for the formation of 2-benzyltetrahydrofuran, indicating precise control over the site of cyclization. acs.org Furthermore, hypervalent iodine-mediated intramolecular iodoetherification of 2,2-diphenyl-4-penten-1-ol proceeds with high regioselectivity to yield iodomethyltetrahydrofuran derivatives. beilstein-journals.org

The synthesis of related allylic alcohols, such as 4-methyl-4-penten-2-ol, can be achieved via the dehydration of 2-methyl-2,4-pentanediol. google.com The selectivity of this reaction is highly dependent on the catalyst and conditions used, aiming to form the desired pentenol isomer over other possible dehydration products.

Modern synthetic methods offer sophisticated control over chemo- and regioselectivity. Brønsted acid-catalyzed reactions of propargylic alcohols with aromatic nucleophiles can proceed through a relay mechanism involving an intercepted Meyer-Schuster rearrangement and intramolecular Friedel-Crafts alkylation, generating products with high selectivity. irb.hr This highlights how controlling reactive intermediates can dictate the final product structure.

| Reaction Type | Substrate | Key Reagents | Product Type | Selectivity Feature | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | 4-Penten-1-ol | Aryl bromide, Pd catalyst | 2-Benzyltetrahydrofuran | High Regioselectivity (>20:1) | acs.org |

| Intramolecular Iodoetherification | 2,2-Diphenyl-4-penten-1-ol | PhI(OAc)₂, KI | Iodomethyltetrahydrofuran | Regioselective 5-exo cyclization | beilstein-journals.org |

| Dehydration | 2-Methyl-2,4-pentanediol | Mild acid catalyst | 4-Methyl-4-penten-2-ol | Selective formation of one allylic alcohol isomer | google.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by using milder, safer, and more efficient processes.

A notable green approach has been developed for the synthesis of 4-methyl-4-penten-2-ol, an isomer of the target compound. This method utilizes a two-step dehydration of 2-methyl-2,4-pentanediol. google.com Instead of employing strong, corrosive acids, the reaction uses a mild catalyst consisting of ferric chloride supported on montmorillonite (B579905) clay. google.com This catalytic system not only improves the yield and selectivity but also significantly reduces equipment corrosion and the production of hazardous waste. google.com The reaction is performed at moderate temperatures (110–140 °C), and the continuous removal of the product by distillation helps to drive the reaction to completion. google.com

Another key aspect of green chemistry is the use of biocatalysis. As mentioned previously, enzymes like lipases can be used for the enantioselective resolution of racemic alcohols. capes.gov.br These enzymatic reactions typically occur in aqueous media under mild temperature and pH conditions, avoiding the need for harsh reagents or heavy metal catalysts. This chemoenzymatic strategy represents a sustainable pathway to enantiomerically enriched chiral alcohols.

| Catalytic System | Conditions | Advantages | Disadvantages of Traditional Method | Reference |

|---|---|---|---|---|

| Ferric chloride on montmorillonite clay | 110–140 °C | Mild, reduced equipment corrosion, improved yield, environmentally friendly. | Harsh conditions, equipment corrosion, hazardous waste. | google.com |

| Traditional Strong Acids (e.g., H₂SO₄) | High temperatures | - | Strong acids are corrosive and produce significant waste streams. |

Intramolecular Cyclization Reactions of this compound

Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans from this compound

Palladium catalysts are highly effective in promoting the cyclization of γ-hydroxy terminal alkenes, such as this compound, to yield substituted tetrahydrofurans. nih.govacs.org These transformations are valuable for creating diverse heterocyclic structures and can be influenced by various factors to control reaction efficiency and stereoselectivity. acs.orgresearchgate.net

The palladium-catalyzed reaction of this compound with aryl bromides to form 2,4-disubstituted tetrahydrofurans generally exhibits low diastereoselectivity. nih.gov For instance, the reaction of this compound with 4-bromobiphenyl results in a 1.5:1 mixture of diastereomers, with a slight preference for the cis-isomer. nih.gov Increasing the steric bulk of the substituent at the 2-position, for example from a methyl to a tert-butyl group, does not significantly enhance the diastereoselectivity. nih.gov

In contrast, reactions involving 4-penten-1-ol derivatives with substituents at the C-1 or C-3 positions can proceed with high diastereoselectivity. nih.govacs.org For example, γ-hydroxy alkenes with a substituent at the 3-position typically yield trans-2,3-disubstituted tetrahydrofurans with good to excellent diastereocontrol. acs.org Similarly, reactions of 4-penten-1-ol derivatives with C-1 substituents lead to the formation of trans-2,5-disubstituted tetrahydrofurans with greater than 20:1 diastereoselectivity. nih.govacs.org The stereoselectivity in these cases appears to be independent of the size of the C-1 substituent. acs.org

Table 1: Diastereoselectivity in the Synthesis of 2,4-Disubstituted Tetrahydrofurans

| Entry | Substrate | R | R¹ | R² | Product | Yield (%) | dr (cis:trans) |

|---|---|---|---|---|---|---|---|

| 1 | 22a | Me | H | 4-biphenyl | 23a | 70 | 1.5:1 |

| 2 | 22b | Et | H | 4-biphenyl | 23b | 88 | 1.5:1 |

| 3 | 22c | i-Pr | H | 4-biphenyl | 23c | 85 | 1.2:1 |

| 4 | 22d | t-Bu | H | 4-biphenyl | 23d | 51 | 1.8:1 |

| 5 | 22e | Me | Me | 4-biphenyl | 23e | 88 | 1.5:1 |

Data sourced from a study on palladium-catalyzed synthesis of tetrahydrofurans. nih.gov Conditions: 1.0 equiv alcohol, 2.0 equiv ArBr, 2.0 equiv NaOtBu, 1 mol % Pd₂(dba)₃, 2 mol % dpe-phos, THF, 65 °C.

Both electronic and steric factors of the reactants play a crucial role in the yield and selectivity of palladium-catalyzed tetrahydrofuran synthesis. The steric properties of the alcohol substrate significantly impact reactivity. nih.govacs.org While the size of a C-1 substituent on 4-penten-1-ol does not affect diastereoselectivity, it has a pronounced effect on the chemical yield. acs.org

The nature of the aryl halide also influences the reaction outcome. Electron-neutral aryl halides generally react efficiently with both primary and tertiary γ-hydroxy alkenes. nih.govacs.org However, reactions with electron-deficient aryl bromides can be problematic, leading to side reactions like O-arylation. nih.govacs.org For example, the reaction of 4-penten-1-ol with 2-bromonaphthalene proceeds in good yield, whereas reactions with electron-deficient aryl halides may result in lower yields of the desired tetrahydrofuran product. nih.govacs.org

Furthermore, the presence of substituents on the alkene chain can influence the reaction rate. For instance, a high yield was obtained in the reaction of a 2,3-disubstituted-4-penten-1-ol, which may be attributed to a Thorpe-Ingold effect from the C-3 substituent, accelerating the cyclization relative to competing side reactions. nih.gov

The palladium-catalyzed cyclization of γ-hydroxy terminal alkenes is believed to proceed through a series of steps involving the palladium catalyst. A proposed mechanism begins with the formation of a palladium alkoxide intermediate. This is followed by intramolecular insertion of the alkene into the palladium-oxygen bond (oxypalladation), which forms a palladium-alkyl intermediate. This intermediate then undergoes further reactions, such as reductive elimination or β-hydride elimination, to yield the final product and regenerate the palladium catalyst. nih.govnih.gov

The reaction of aryl halides with γ-hydroxy alkenes involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by reaction with the alcohol to form a Pd(II) alkoxide. Subsequent intramolecular carbopalladation of the double bond leads to a cyclic palladium intermediate, which upon reductive elimination affords the arylated tetrahydrofuran product and regenerates the Pd(0) catalyst. researchgate.net A key side reaction is the palladium-catalyzed reduction of the aryl halide, which can occur via β-hydride elimination from a Pd(Ar)(OR) intermediate. nih.govacs.org

Electronic and Steric Effects Influencing Reaction Yields and Selectivity

Halocyclization Processes of this compound Analogs

Halocyclization is a classic method for constructing halogenated heterocycles from unsaturated alcohols. This process involves the reaction of an alkene with a halogen source, where the intramolecular nucleophilic attack of the hydroxyl group on the intermediate halonium ion leads to the formation of a cyclic ether.

The bromocyclization of unsaturated alcohols like 4-penten-1-ol has been studied to understand the underlying mechanism. The reaction is typically initiated by the formation of a bromonium ion from the alkene and a bromine source. The intramolecular hydroxyl group then attacks this intermediate in a nucleophilic fashion. acs.org

Studies using bis(pyridine)bromonium triflate have shown that the reaction proceeds via a two-step process. acs.org Initially, the bis(pyridine)bromonium cation reversibly dissociates to a more reactive monosubstituted pyridine-bromonium species. This species is then captured by the 4-penten-1-ol to form the halocyclized product, 2-(bromomethyl)tetrahydrofuran. acs.org Kinetic isotope effect studies on the reaction of 4-penten-1-ol and its deuterated isotopomer indicated that the rate-limiting step is likely the formation of a complex between the brominating agent and the alcohol, without significant changes to the O-H bond in this step. acs.org

In related iodocyclization reactions mediated by molecular iodine, 4-penten-1-ol can yield a mixture of tetrahydrofuran and tetrahydropyran (B127337) products. mdpi.com The mechanism involves the polarization of iodine by the alkene's pi electrons, making it electrophilic and susceptible to nucleophilic attack by the hydroxyl group. mdpi.com Hypervalent iodine reagents have also been employed for fluorocyclization, where the mechanism can be dependent on the substrate. For unsaturated alcohols, a "fluorination first and cyclization later" pathway is proposed, leading to a six-membered ether product. frontiersin.org

Deuterium (B1214612) Kinetic Isotope Effects in Cyclization Studies

The study of kinetic isotope effects (KIEs), particularly by substituting hydrogen with deuterium, is a powerful tool for elucidating reaction mechanisms. libretexts.org This technique helps in identifying the rate-determining step and understanding the nature of transition states. libretexts.orgcolumbia.edu When a bond to a hydrogen atom is broken in the rate-determining step, a primary KIE (kH/kD > 1) is typically observed, with values for C-H bond cleavage often ranging from 6 to 10. wikipedia.org Conversely, secondary KIEs, where the bond to the isotope is not broken, are smaller and can be normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org

In the context of the cyclization of 4-penten-1-ol derivatives, deuterium labeling studies can provide insight into the mechanism. For instance, a study on the Br+ transfer to 4-penten-1-ol revealed a primary deuterium kinetic isotope effect of 2.0 on the cyclization when the hydroxyl proton was replaced by deuterium (3a-OD). researchgate.net This suggests that the proton transfer is involved in the rate-determining step of the cyclization.

While specific KIE data for the cyclization of this compound itself is not detailed in the provided results, the principles of KIE analysis are broadly applicable. For example, in the desaturation of linoleic acid, a large primary deuterium isotope effect (kH/kD ≈ 7.3) was observed for C-H bond cleavage at one position, while a negligible effect was seen at another, pinpointing the initial site of oxidation. gsartor.org Such methodologies could be applied to study the reaction mechanisms of this compound in greater detail.

Hypervalent Iodine-Mediated Halocyclization Strategies

Hypervalent iodine (HVI) reagents have gained prominence as versatile, non-toxic, and environmentally friendly oxidants and electrophilic reagents in organic synthesis. researchgate.netnih.gov They are particularly useful in mediating the intramolecular halocyclization of alkenes to produce halogenated cyclic compounds. researchgate.netnih.gov The general mechanism involves the activation of the alkene by the HVI reagent, followed by intramolecular attack by a nucleophile and subsequent substitution by a halide. beilstein-journals.orgnih.gov

This strategy has been applied to the halocyclization of various unsaturated alcohols. For example, the iodoetherification of 2,2-diphenyl-4-penten-1-ol using phenyliodine(III) diacetate (PIDA) and potassium iodide (KI) yields the corresponding iodomethyltetrahydrofuran in excellent yield. researchgate.net Similarly, chloroetherification of 2,2-diphenyl-4-penten-1-ol has been achieved using PhI(OAc)2 as the oxidant and pyridinium (B92312) chloride as the chlorine source. beilstein-journals.org These examples demonstrate the utility of HVI reagents in the cyclization of substituted penten-1-ol derivatives, a strategy that is applicable to this compound for the synthesis of halogenated tetrahydrofuran derivatives.

Radical-Mediated 5-Exo-Trig Cyclizations of Penten-1-oxyl Radicals

Substituted 4-penten-1-oxyl radicals, which can be generated from precursors like this compound, readily undergo efficient 5-exo-trig cyclizations to form substituted tetrahydrofurans. psu.eduacs.org This type of reaction is a valuable alternative to electrophile-induced cyclizations, often providing different regio- and diastereoselectivities. psu.edursc.org The 5-exo-trig cyclization of the 4-penten-1-oxyl radical is an extremely rapid process. bbhegdecollege.com

Combined experimental and computational studies using density functional theory (DFT) have been instrumental in understanding the stereoselectivity of these reactions. nih.govrsc.org The calculations, based on transition state theory and the Curtin-Hammett principle, show excellent correlation with experimental cis-trans product ratios. psu.edunih.gov The transition structures in these cyclizations are found to more closely resemble distorted tetrahydrofuran conformers rather than cyclohexane-based models. psu.edu

The regioselectivity of the cyclization (5-exo vs. 6-endo) is influenced by substituents on the pentenyl chain. For the unsubstituted 4-penten-1-oxyl radical and its 4-methyl derivative, 5-exo cyclization leading to tetrahydrofuran formation is favored. nih.gov However, increasing the steric bulk of the substituent at the 4-position can favor the 6-endo-trig pathway, leading to tetrahydropyran formation. nih.gov This is attributed to a balance of strain and frontier molecular orbital (FMO) interactions. nih.gov

The diastereoselectivity of the 5-exo-trig cyclization of substituted 4-penten-1-oxyl radicals is significantly influenced by the nature and position of alkyl substituents. nih.govresearchgate.net Studies on methyl- and tert-butyl-substituted systems have revealed clear trends in stereochemical outcomes. psu.edursc.org

The key findings from these studies are:

2,3-trans-diastereoselection: A substituent at the 3-position of the penten-1-oxyl radical directs the cyclization to favor the trans-2,3-disubstituted tetrahydrofuran. rsc.orgnih.gov

2,4-cis-diastereoselection: A substituent at the 2-position, as in the case of the radical derived from this compound, leads to a preference for the cis-2,4-disubstituted product. rsc.orgnih.gov

2,5-trans-diastereoselection: A substituent at the 1-position favors the formation of the trans-2,5-disubstituted tetrahydrofuran. nih.govrsc.org

The stereodirecting effect of the substituent becomes more pronounced as its position moves from 1 to 3. psu.edursc.orgnih.gov Furthermore, the larger tert-butyl group exerts a stronger stereodirecting influence compared to the smaller methyl group. psu.edursc.orgnih.gov This stereoselectivity arises from minimizing steric interactions in the transition state. The favored cyclization pathway proceeds through an intermediate where the alkyl substituent and the terminal =CH2 group adopt positions that minimize synclinal and synperiplanar interactions. psu.edursc.orgnih.gov

| Substituent Position | Favored Diastereomer | Controlling Factor |

|---|---|---|

| 1 | 2,5-trans | Minimization of steric interactions |

| 2 (e.g., this compound) | 2,4-cis | Minimization of steric interactions |

| 3 | 2,3-trans | Minimization of steric interactions |

The position of a substituent on the 4-penten-1-oxyl radical chain is a critical determinant of the stereochemical outcome of the 5-exo-trig cyclization. psu.edunih.gov As established, the stereodirecting power of a substituent increases as it is moved from position 1 to position 3. rsc.orgnih.gov This is because the substituent's proximity to the reacting centers in the transition state plays a crucial role in dictating the preferred geometry of cyclization. rsc.org

A theoretical model based on the conformation of tetrahydrofuran, rather than cyclohexane, has been proposed to better predict the stereoselectivities. psu.edunih.gov This model suggests that the favored transition state is one where the C2 and C3 atoms are offset in opposite directions from the plane formed by the radical oxygen (O1), the olefinic carbon (C5), and the allylic carbon (C4). psu.edunih.gov This arrangement allows the substituents to occupy positions with the least steric hindrance. psu.edunih.gov

In systems with multiple substituents, the substituent closest to the alkene carbon being attacked by the oxygen radical acts as the primary stereodirecting group. rsc.org A second substituent can either enhance or diminish the stereodifferentiation depending on its relative configuration (trans or cis) to the primary inductor. rsc.org

Diastereoselection in Methyl- and Tert-Butyl-Substituted Systems

Gold-Catalyzed Hetero-Vinylation/Arylation Reactions with Alkene-Alcohols

Gold catalysis has emerged as a powerful tool for various organic transformations, including the hetero-vinylation and hetero-arylation of alkene-alcohols like this compound. researchgate.netresearchgate.net These reactions typically involve the oxidative addition of a vinyl or aryl iodide to a gold(I) complex, followed by the activation of the alkene-alcohol and subsequent cyclization. researchgate.net

The use of specific ligands, such as the hemilabile (P,N) ligand MeDalphos, has been shown to promote the fast and irreversible oxidative addition of vinyl iodides to gold(I) complexes. researchgate.netnih.gov This enables catalytic hetero-vinylation reactions to proceed efficiently. researchgate.net The reaction of 4-penten-1-ol with vinyl iodides in the presence of a gold catalyst and a silver salt as a halide scavenger leads to the formation of substituted tetrahydrofurans in good to excellent yields. rsc.org The reaction conditions, including the choice of silver salt, base, solvent, and temperature, can be optimized to maximize the yield. nih.govrsc.org

These gold-catalyzed reactions exhibit good functional group tolerance and can be applied to a range of substituted alkene-alcohols, including those with aryl and alkyl substitutions. rsc.org For instance, the oxy-vinylation of 4-penten-1-ol derivatives tolerates substitution on the alcohol, leading to the formation of various tetrahydrofurane derivatives. nih.gov Furthermore, by using a substrate with both a vinyl-I and an aryl-I moiety, chemoselective and sequential hetero-vinylation and hetero-arylation can be achieved. researchgate.netrsc.org

Oxidative and Reductive Transformations of this compound

Beyond cyclization reactions, this compound can undergo various oxidative and reductive transformations.

Oxidative Transformations: Palladium-catalyzed oxidative cyclization reactions of γ-hydroxy terminal alkenes, such as this compound, provide a route to substituted tetrahydrofurans. acs.org For example, the reaction of this compound with 4-bromobiphenyl in the presence of a palladium catalyst affords a mixture of diastereomeric 2,4-disubstituted tetrahydrofurans. acs.org The diastereoselectivity in the formation of 2,4-disubstituted tetrahydrofurans is generally low. acs.org

Reductive Transformations: A notable reductive transformation involving this compound is its use in intermolecular reductive coupling reactions. nih.gov An electroreductive coupling of (S)-2-methyl-4-penten-1-ol with acetone (B3395972) has been demonstrated as a key step in the synthesis of a vitamin D analog sidechain. nih.gov This reaction proceeds via an ECEC-type electrochemical mechanism involving the formation of a ketyl radical at a tin cathode, followed by radical addition to the olefin, a second one-electron reduction, and protonation. nih.gov

Palladium(II)-Catalyzed Oxidative Cyclization to Tetrahydropyrans from Penten-1-ols

The palladium(II)-catalyzed oxidative cyclization of 4-penten-1-ols represents a powerful method for the synthesis of substituted tetrahydropyrans. This transformation involves the formation of both a C-O and a C-C bond in a single step. acs.org The general mechanism for this type of reaction, often referred to as a Wacker-type cyclization, involves the coordination of the palladium(II) catalyst to the alkene. nih.gov This activates the double bond for a nucleophilic attack by the hydroxyl group.

In the context of substituted pentenols, such as this compound, the regioselectivity and stereoselectivity of the cyclization are of significant interest. For instance, the reaction of this compound with 4-bromobiphenyl under palladium catalysis yields 2,4-disubstituted tetrahydrofuran products. acs.org However, these reactions often proceed with low diastereoselectivity, typically in the range of 1-2:1. acs.org This is in contrast to substrates substituted at the 1- or 3-positions, which can lead to good to excellent levels of diastereocontrol. acs.org

A related process, the palladium-catalyzed oxidative cyclization of 4-penten-1-ols using an alkyl nitrite (B80452), affords 3-hydroxy- and 3-methoxytetrahydropyrans. rsc.orgresearchgate.net This reaction proceeds via a terminal selective nucleophilic attack. rsc.org The radicals generated from the alkyl nitrite are proposed to function as crucial oxidants and ligands for the palladium catalyst. rsc.org

The synthesis of tetrahydropyrans can also be achieved through palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols, which has been applied in the synthesis of natural products. researchgate.net These domino reactions, involving cyclization, carbonylation, and hydroxylation, highlight the versatility of palladium catalysis in constructing complex heterocyclic systems from unsaturated alcohols. researchgate.net

Chemoselective Hydrogenation of Related Unsaturated Aldehydes to Unsaturated Alcohols

The chemoselective hydrogenation of α,β-unsaturated aldehydes to their corresponding unsaturated alcohols is a crucial transformation in the fine chemical and fragrance industries. mdpi.comresearchgate.net This process requires catalysts that can selectively reduce the carbonyl group (C=O) while leaving the carbon-carbon double bond (C=C) intact, a challenging task as the hydrogenation of the C=C bond is often thermodynamically favored. researchgate.net

While direct research on the synthesis of this compound via this method is not extensively detailed in the provided context, the principles can be understood from the hydrogenation of structurally similar compounds like citral (B94496) and 2-methyl-2-pentenal (B83557) (MPEA). mdpi.comtandfonline.com For these reactions, various catalytic systems have been investigated.

Copper-based catalysts, such as Cu/SiO₂, have been shown to be effective for the chemoselective hydrogenation of citral to unsaturated allylic alcohols like geraniol (B1671447) and nerol. tandfonline.comrsc.org The addition of promoters like ZnO to copper catalysts can enhance selectivity towards allylic alcohols by increasing the surface Cu⁺/(Cu⁺ + Cu⁰) ratio and the number of surface Lewis acid sites. rsc.orgresearcher.life These sites are believed to facilitate the activation of the carbonyl group. researcher.life

Bimetallic catalysts, including Pt-Sn and Pt-Co, supported on materials like TiO₂, CeO₂, and Al₂O₃, have also demonstrated high activity and selectivity in the hydrogenation of citral. tandfonline.com The formation of Pt-Sn alloy species is linked to the selectivity towards unsaturated alcohols. researcher.life

In the case of 2-methyl-2-pentenal (MPEA), CuZnAl hydrotalcite-derived materials have been used. mdpi.com The selectivity towards the unsaturated alcohol, 2-methyl-2-penten-1-ol (MPEO), was found to increase at higher temperatures and pressures, reaching 54% selectivity with 60% conversion. mdpi.com This indicates that reaction conditions play a significant role in directing the outcome of the hydrogenation.

Atmospheric Oxidation Kinetics and Mechanisms of Pentenols

Pentenols, including isomers like this compound, are part of a class of biogenic volatile organic compounds (BVOCs) that undergo oxidation in the atmosphere. nih.gov These reactions, primarily initiated by hydroxyl (OH) radicals, play a role in the formation of secondary atmospheric pollutants. nih.govcopernicus.org

In addition to OH radicals, atomic chlorine (Cl) can also initiate the atmospheric degradation of pentenols. The reaction of Cl atoms with unsaturated alcohols can proceed through two main pathways: addition to the C=C double bond or hydrogen abstraction. researchgate.net For (Z)-2-penten-1-ol, the reaction with Cl atoms has been studied, and the rate constant has been determined to be approximately (2.99 ± 0.53) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. mdpi.com The mechanism is similar to that of OH radical reactions, involving either Cl addition to the double bond or H-atom abstraction. researchgate.net Studies on trans-2-penten-1-ol (B74409) suggest that the primary pathway for reaction with Cl radicals is hydrogen abstraction from the -CH₂OH group, accounting for about 85% of the reaction, leading to chlorinated pentenols and aldehydes.

Studies on various methyl-butenol isomers provide insight into the reactivity and product formation. For instance, the reaction of OH radicals with 2-methyl-3-buten-1-ol (B1582625) was found to have a rate constant of (5.31 ± 0.37) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov The oxidation of (Z)-2-penten-1-ol by OH radicals leads to the formation of propanal, glycolaldehyde (B1209225), and formaldehyde (B43269) with high molar yields. capes.gov.brresearchgate.net The oxidation of 1-penten-3-ol (B1202030) yields glycolaldehyde and formaldehyde. capes.gov.brresearchgate.net

For 2-methyl-2-propen-1-ol, the major products of OH-initiated oxidation are formaldehyde and 1-hydroxypropan-2-one, formed through OH addition to the double bond. conicet.gov.arnih.gov Methacrolein is a minor product resulting from hydrogen abstraction. conicet.gov.arnih.gov These findings underscore that the specific structure of the pentenol isomer dictates the distribution of oxidation products.

Reaction with Atomic Chlorine: Addition vs. Hydrogen Abstraction Pathways

Regioselective and Stereoselective Functionalization of the Alkene Moiety

The alkene moiety in this compound is a key site for regioselective and stereoselective functionalization. Various catalytic systems can be employed to introduce new functional groups with control over their position and spatial orientation.

Nickel-catalyzed dicarbofunctionalization allows for the addition of two carbon-based groups across the double bond. nih.gov For unactivated alkenes like 4-penten-1-ol, a nickel-IPr complex can promote regioselective 1,2-diarylation. nih.gov The high regioselectivity is attributed to the catalyst control, where the nickel catalyst adds to the less substituted end of the C=C bond to avoid steric repulsion. nih.gov

Halocyclization, the addition of a halogen and an oxygen or nitrogen nucleophile across a double bond, is another important functionalization reaction. The stereoselectivity of this reaction can be influenced by additives. For example, in the haloetherification of 2-hydroxymethyl-4-penten-1-ol, the addition of Ti(Oi-Pr)₄ can reverse the stereoselectivity from predominantly cis to trans. oup.com

Homoallylation of aldehydes with 1,3-dienes, catalyzed by Ni(acac)₂, provides a route to homoallylic alcohols with high regioselectivity and stereoselectivity. researchgate.net For instance, the reaction of isoprene with benzaldehyde yields predominantly the anti-diastereomer of 1-phenyl-3-methyl-4-penten-1-ol. researchgate.net

Furthermore, the concept of remote functionalization through alkene isomerization is an emerging strategy. researchgate.net This approach uses a transition metal catalyst to migrate a double bond along an alkyl chain, enabling functionalization at a position distal to the original alkene. While specific examples for this compound are not detailed, this strategy holds potential for accessing a wider range of derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methyl 4 Penten 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. ethernet.edu.etuobasrah.edu.iq For 2-methyl-4-penten-1-ol, both ¹H and ¹³C NMR are instrumental in confirming its carbon skeleton and the position of its functional groups.

In ¹H NMR, the chemical shifts and coupling constants of the protons provide a wealth of structural information. The protons of the hydroxymethyl group (-CH₂OH) typically appear as a doublet due to coupling with the adjacent methine proton. The vinylic protons (=CH₂) exhibit characteristic chemical shifts in the olefinic region of the spectrum, and their complex splitting patterns can reveal coupling to the allylic protons. The methyl group protons appear as a doublet, coupled to the methine proton at the C2 position. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments and their hybridization states. The spectrum of this compound would show distinct signals for the sp³-hybridized carbons of the methyl, methylene, and methine groups, as well as for the sp²-hybridized carbons of the double bond.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity. COSY experiments reveal proton-proton coupling networks, allowing for the assignment of adjacent protons. HSQC spectra correlate directly bonded proton and carbon atoms, definitively linking the proton and carbon skeletons of the molecule. For chiral analysis, the use of chiral solvating agents can induce chemical shift differences between the enantiomers of this compound, enabling the determination of enantiomeric excess. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (-CH₂OH) | 3.4 - 3.6 | 65 - 70 |

| C2 (-CH(CH₃)-) | 1.8 - 2.2 | 38 - 42 |

| C3 (-CH₂-) | 2.0 - 2.4 | 40 - 45 |

| C4 (=CH-) | 5.6 - 5.9 | 130 - 135 |

| C5 (=CH₂) | 4.9 - 5.2 | 115 - 120 |

| C2-CH₃ | 0.9 - 1.1 | 15 - 20 |

| -OH | Variable | - |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. libretexts.org

When a vaporized sample of this compound is introduced into a mass spectrometer and ionized, typically by electron impact (EI), it forms a molecular ion (M⁺). libretexts.org This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments is unique to the molecule and provides a "fingerprint" for its identification. libretexts.org

Common fragmentation pathways for this compound would likely involve the loss of a water molecule (H₂O) from the molecular ion, the loss of a methyl radical (•CH₃), and cleavage of the carbon-carbon bonds. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable carbocation that can be formed. For this compound, a prominent peak at m/z 41 is observed, which can be attributed to the stable allyl cation. nih.gov Other significant fragments include those at m/z 31 (from cleavage next to the oxygen atom) and m/z 67. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for analyzing volatile compounds like this compound. ikm.org.my In GC-MS, a sample is injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. ikm.org.my As each component elutes from the column, it enters the mass spectrometer for detection and identification.

GC-MS is routinely used to assess the purity of this compound samples. acs.org The resulting chromatogram will show a major peak corresponding to the target compound, and any smaller peaks can be identified as impurities by their mass spectra. The retention time of this compound is a characteristic property under specific GC conditions. For instance, a Kovats retention index of 1375 on a standard polar column has been reported. nih.gov

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. srce.hr While low-resolution MS provides the nominal mass (integer mass), HRMS can measure the mass to several decimal places. The exact mass of this compound (C₆H₁₂O) is 100.088815 Da. nih.gov By comparing the experimentally measured accurate mass to the theoretical mass, the molecular formula can be unequivocally confirmed. This is particularly useful in distinguishing between isomers that have the same nominal mass but different elemental compositions.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₂O | nih.gov |

| Molecular Weight | 100.16 g/mol | nih.gov |

| Monoisotopic Mass | 100.088815 Da | nih.gov |

| Major MS Fragments (m/z) | 41, 31, 67 | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. up.ac.zaedinst.com These vibrations are dependent on the bond strengths and masses of the atoms, making these techniques excellent for identifying functional groups. up.ac.za

The IR spectrum of this compound will show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl and vinyl groups will appear around 2850-3100 cm⁻¹. A sharp peak around 1640-1680 cm⁻¹ corresponds to the C=C stretching of the alkene. The C-O stretching vibration will be observed in the 1000-1260 cm⁻¹ region.

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman is sensitive to those that cause a change in polarizability. scm.comlibretexts.org Therefore, the symmetrical C=C stretching vibration, which might be weak in the IR spectrum, will often show a strong signal in the Raman spectrum.

Advanced Chromatographic Separation Techniques

For the analysis of this compound in complex mixtures, such as essential oils or reaction products, advanced chromatographic techniques are often necessary to achieve adequate separation. lcms.cz

Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. lcms.czresearchgate.net In GC×GC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. lcms.cz This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity.

This technique is particularly useful for resolving co-eluting compounds in complex matrices. researchgate.net For example, when analyzing a sample containing this compound along with other isomers and structurally similar compounds, GC×GC can provide the necessary separation to allow for their individual identification and quantification, especially when coupled with a fast-acquisition mass spectrometer like a time-of-flight (TOF) detector. lcms.czfmach.it

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of this compound is a critical step in asymmetric synthesis and the analysis of natural products. Chiral chromatography, particularly gas chromatography (GC), stands out as a highly effective and precise method for this purpose. uni-muenchen.degcms.cz This technique facilitates the separation of enantiomers by employing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. uni-muenchen.de

Research Findings in Gas Chromatography

Detailed research into the stereochemical course of biosynthesis of other complex molecules has necessitated the development of robust analytical methods for chiral precursors, including allylic alcohols. In this context, gas chromatography equipped with a chiral capillary column has been successfully utilized for the enantiomeric analysis of complex mixtures containing chiral alcohols.

One effective method involves the use of a specialized chiral stationary phase based on cyclodextrins. beilstein-journals.org For instance, research has employed an Agilent Cyclosil-B capillary column for the analysis of chiral alcohols. beilstein-journals.org The separation of enantiomers is achieved due to the formation of transient diastereomeric complexes between the cyclodextrin (B1172386) selector and the alcohol enantiomers, which possess different thermodynamic stabilities. uni-muenchen.de

For volatile chiral alcohols like this compound, direct analysis by chiral GC is often feasible. The effectiveness of the separation is highly dependent on the operational parameters of the gas chromatograph. Research findings have identified specific conditions that are conducive to resolving the enantiomers of chiral alcohols within a complex sample matrix. beilstein-journals.org While direct derivatization of the alcohol group to an ester or urethane (B1682113) is a common strategy to enhance separation and detection, direct injection onto highly selective columns can also yield excellent results. chromatographyonline.comnih.gov

A summary of typical GC conditions used in research for the analysis of such chiral alcohols is presented below. beilstein-journals.org

Table 1: GC Parameters for Chiral Analysis of Alcohols

| Parameter | Value |

|---|---|

| Column | Agilent Cyclosil-B |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film |

| Carrier Gas | Hydrogen |

| Flow Rate | 2.3 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 5 min), then 10 °C/min to 220 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Injection Volume | 1 µL |

The enantiomeric excess is calculated from the resulting chromatogram by comparing the peak areas of the two separated enantiomers. The high efficiency and sensitivity of capillary GC make it an ideal technique for detecting even minor amounts of one enantiomer in the presence of a large excess of the other. uni-muenchen.de

Applications of 2 Methyl 4 Penten 1 Ol in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Heterocyclic Compounds

The presence of a hydroxyl group and a terminal double bond in 2-Methyl-4-penten-1-ol makes it an ideal substrate for intramolecular cyclization reactions to form heterocyclic compounds, most notably substituted tetrahydrofurans. Palladium-catalyzed reactions, in particular, have proven effective for this transformation.

Research has demonstrated that this compound can react with various aryl and vinyl halides or triflates in the presence of a palladium catalyst to yield 2,4-disubstituted tetrahydrofurans. acs.org In a typical reaction, the substrate is treated with an aryl bromide under standard conditions, leading to the formation of a five-membered ether ring. acs.org These transformations, however, often proceed with low to moderate diastereoselectivity. For instance, the reaction of this compound with 4-bromobiphenyl (B57062) resulted in a 1.5:1 mixture of cis to trans diastereomers. acs.org The stereochemical outcome of such cyclizations can be influenced by the substituents on the alkene. A related study on 4-penten-1,3-diol derivatives suggests that the reaction proceeds through a chair-like transition state. clockss.org The substituent at the 3-position (analogous to the methyl group in this compound) tends to occupy an equatorial position in this transition state, influencing the stereochemistry of the final product. clockss.org

| Aryl Halide | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 4-Bromobiphenyl | 2-(4-Biphenylmethyl)-4-methyltetrahydrofuran | 1.5:1 | 70 |

| 2-Bromonaphthalene (B93597) | 2-(2-Naphthalenylmethyl)-4-methyltetrahydrofuran | 1.2:1 | 61 |

| 4-Bromo-N,N-dimethylaniline | 4-Methyl-2-((4-(dimethylamino)phenyl)methyl)tetrahydrofuran | 1:1 | 55 |

Table 6.1: Synthesis of 2,4-Disubstituted Tetrahydrofurans from this compound. Data sourced from acs.org.

Precursor in the Synthesis of Optically Active Compounds

The chiral center at the C-2 position of this compound makes its enantiomerically pure forms, (R)-2-Methyl-4-penten-1-ol and (S)-2-Methyl-4-penten-1-ol, highly sought-after starting materials for asymmetric synthesis. The synthesis of complex, optically active molecules often relies on the use of such chiral pool synthons.

One powerful strategy for obtaining enantiomerically enriched alcohols is through kinetic resolution. For example, a Zirconium-catalyzed asymmetric carboalumination (ZACA) followed by a lipase-catalyzed acetylation has been used to effectively resolve 2-alkyl-1-alkanols, achieving enantiomeric excess (ee) values of ≥99%. nih.gov This sequential process has been successfully applied to purify both R and S isomers of 2-methyl-1-alkanols. nih.gov The ability to start with an enantiomerically enriched material significantly improves the efficiency of obtaining a highly pure final product. nih.gov

The utility of chiral pentenol derivatives is highlighted in the enantioselective synthesis of natural products and their analogues. For example, (2R)-2-ethyl-4-penten-1-ol, a close analogue of this compound, was used as the starting material for both key fragments in a high-yielding synthesis of the macrolactam aglycon of Sch 38516. nih.gov Similarly, enantiomerically enriched 2,3-epoxy-4-penten-1-ol serves as a key intermediate in a simple and efficient synthesis of the glycosidase inhibitors Deoxymannojirimycin and Swainsonine. irbbarcelona.org The synthesis of the pheromone component (S)-(-)-ipsenol in 98% ee has also been achieved, demonstrating the importance of such chiral synthons. google.com

| Precursor/Method | Reaction Type | Product | Enantiomeric Excess (ee) |

| (2R)-2-Ethyl-4-penten-1-ol | Multi-step synthesis | Aglycon of Sch 38516 | High |

| TBS-protected 4-penten-1-ol (B13828) | ZACA/Oxidation & Lipase Acetylation | (S)-2-methyl-1-alkanol intermediate | ≥99% |

| Chiral borane (B79455) reagent & isovaleraldehyde | Asymmetric allylation | (-)-Ipsenol | 98% |

Table 6.2: Examples of Enantioselective Syntheses Involving Pentenol Scaffolds. Data sourced from nih.govnih.govgoogle.com.

Intermediate in the Preparation of Pharmaceutical Precursors

The structural motifs accessible from this compound are present in numerous biologically active molecules, making it a valuable intermediate in the synthesis of pharmaceutical precursors. Its oxidized form, 2-methyl-4-pentenoic acid, can be used as a precursor in the biosynthesis of novel avermectin (B7782182) derivatives, which possess broad-spectrum antiparasitic activity. medchemexpress.com

Furthermore, the core structure is utilized in building blocks for drugs targeting a range of conditions. A general method for synthesizing chiral 2-substituted 1-alkanols of high enantiomeric purity has been applied to the synthesis of (R)-Arundic acid. nih.gov This compound has been under clinical development for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov

Patents describe the use of related olefinic alcohols in the synthesis of compounds intended to inhibit cytokine production. google.com For instance, a common synthetic strategy involves the palladium-catalyzed coupling of an olefinic alcohol, such as 4-penten-2-ol, with a functionalized aromatic halide, like 5-bromo-3-methoxypyridine, in a Heck reaction. google.com This key step forms a carbon-carbon bond, linking the aliphatic alcohol fragment to a heterocyclic core, which is a common feature in many pharmaceutical agents. google.com The resulting alcohol can then be further functionalized to produce the target amine compounds. google.com The synthesis of the aglycon of Sch 38516, an antifungal agent active against Candida species, from a chiral pentenol derivative further underscores the importance of this class of intermediates in medicinal chemistry. nih.gov

| Precursor Derivative | Synthetic Target | Therapeutic Area / Potential Application |

| 2-Methyl-4-pentenoic acid | Avermectin analogues | Antiparasitic |

| Chiral 2-methyl-1-alkanol | (R)-Arundic acid | Neurodegenerative diseases |

| (2R)-2-Ethyl-4-penten-1-ol | Aglycon of Sch 38516 | Antifungal (Candida sp.) |

| Olefinic alcohols (e.g., 4-penten-2-ol) | Aryl substituted olefinic amines | Cytokine inhibition |

| Enantiomerically enriched 2,3-epoxy-4-penten-1-ol | Swainsonine | Cancer, HIV, Immunological disorders |

Table 6.3: this compound Derivatives as Intermediates for Pharmaceutical Precursors. Data sourced from nih.govnih.govirbbarcelona.orgmedchemexpress.comgoogle.com.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.